molecular formula C12H13Na3O14 B13867183 Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt

Cat. No.: B13867183
M. Wt: 450.19 g/mol
InChI Key: VYXMBXUBIDYDPF-GVJKEAOCSA-K
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Description

Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of three carboxylic acid groups, which are converted to their trisodium salt form. It is primarily used in biochemical research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt typically involves the oxidation of sucrose. One common method is the catalytic oxidation of sucrose using specific oxidizing agents under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired tricarboxylic acid derivative.

Industrial Production Methods

In industrial settings, the production of Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using crystallization or chromatography techniques to achieve high purity levels required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups back to hydroxyl groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various carboxylic acid derivatives, alcohols, and substituted sucrose compounds.

Scientific Research Applications

Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a complexing agent in analytical chemistry.

    Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

    Industry: Utilized in the formulation of detergents, emulsifiers, and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism by which Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt exerts its effects is primarily through its ability to form stable complexes with metal ions. This property makes it useful as a chelating agent, where it binds to metal ions and prevents them from participating in unwanted chemical reactions. The molecular targets include various metal ions such as calcium, magnesium, and iron, which are involved in numerous biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Citric Acid: Another tricarboxylic acid commonly used as a chelating agent.

    Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent in both research and industry.

    Tartaric Acid: A dicarboxylic acid with similar chelating properties.

Uniqueness

Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt is unique due to its derivation from sucrose, which imparts specific structural and chemical properties. Unlike other chelating agents, it has a carbohydrate backbone, making it more biocompatible and less toxic. This uniqueness makes it particularly valuable in applications where biocompatibility is crucial, such as in medicine and biotechnology.

Properties

Molecular Formula

C12H13Na3O14

Molecular Weight

450.19 g/mol

IUPAC Name

trisodium;(2R,3S,4S,5S)-2-[(2R,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxolane-2,5-dicarboxylate

InChI

InChI=1S/C12H16O14.3Na/c13-1-2(14)5(8(18)19)24-10(3(1)15)26-12(11(22)23)7(17)4(16)6(25-12)9(20)21;;;/h1-7,10,13-17H,(H,18,19)(H,20,21)(H,22,23);;;/q;3*+1/p-3/t1-,2-,3+,4+,5-,6-,7-,10+,12+;;;/m0.../s1

InChI Key

VYXMBXUBIDYDPF-GVJKEAOCSA-K

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)C(=O)[O-])C(=O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1(C(C(OC(C1O)OC2(C(C(C(O2)C(=O)[O-])O)O)C(=O)[O-])C(=O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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